molecular formula C15H26O4 B12605867 Ethyl 4-hydroxy-7-oxotridec-2-enoate CAS No. 918343-84-7

Ethyl 4-hydroxy-7-oxotridec-2-enoate

Cat. No.: B12605867
CAS No.: 918343-84-7
M. Wt: 270.36 g/mol
InChI Key: NQIGFAYRYFHFRD-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7-oxotridec-2-enoate is a chemical compound with the molecular formula C13H22O4 It is an ester derivative, characterized by the presence of a hydroxyl group and a keto group on a tridecenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-7-oxotridec-2-enoate typically involves the esterification of 4-hydroxy-7-oxotridec-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-7-oxotridec-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-oxo-7-oxotridec-2-enoic acid.

    Reduction: Ethyl 4-hydroxy-7-hydroxytridec-2-enoate.

    Substitution: Ethyl 4-amino-7-oxotridec-2-enoate or ethyl 4-thio-7-oxotridec-2-enoate.

Scientific Research Applications

Ethyl 4-hydroxy-7-oxotridec-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-7-oxotridec-2-enoate involves its interaction with specific molecular targets in biological systems. The hydroxyl and keto groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-hydroxy-7-oxotridec-2-enoate can be compared with other similar compounds such as:

    Ethyl 4-hydroxy-2-methylbut-2-enoate: This compound has a shorter carbon chain and different substitution pattern, leading to different chemical and biological properties.

    Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: This compound has a cyano group and aromatic ring, making it more reactive in certain chemical reactions.

    Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate: Similar to the previous compound but with a different substitution pattern on the aromatic ring.

The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

918343-84-7

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

ethyl 4-hydroxy-7-oxotridec-2-enoate

InChI

InChI=1S/C15H26O4/c1-3-5-6-7-8-13(16)9-10-14(17)11-12-15(18)19-4-2/h11-12,14,17H,3-10H2,1-2H3

InChI Key

NQIGFAYRYFHFRD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CCC(C=CC(=O)OCC)O

Origin of Product

United States

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